molecular formula C12H15N B116575 2,2,4-Trimethyl-1,2-dihydroquinoline CAS No. 147-47-7

2,2,4-Trimethyl-1,2-dihydroquinoline

Cat. No.: B116575
CAS No.: 147-47-7
M. Wt: 173.25 g/mol
InChI Key: ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline is a significant compound in the field of organic chemistry. It is known for its extensive applications in various industries, particularly in the production of antioxidants for rubber and other materials. This compound is also recognized for its pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is primarily used as an antioxidant in various industrial applications, particularly in the rubber industry . It targets the oxidative processes that lead to the degradation of materials, especially rubber .

Mode of Action

TMQ acts by inhibiting the oxidation process. It chemically interacts with the oxidative species, neutralizing them and preventing them from causing damage to the material . TMQ can also be chemically modified to obtain new derivatives, namely; Ester, Hydarzide, Oxadiazole, and Triazole, which have shown to enhance its antioxidant activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of TMQ is the oxidative pathway. Oxidation leads to the formation of reactive oxygen species (ROS), which can cause damage to materials. TMQ acts as a scavenger of these ROS, thereby preventing oxidative damage .

Result of Action

The primary result of TMQ’s action is the prevention of oxidative damage. This leads to an enhancement of the material’s lifespan and quality. For instance, in the rubber industry, TMQ helps maintain the mechanical properties of rubber, such as tensile strength and elongation at break .

Action Environment

The efficacy and stability of TMQ can be influenced by various environmental factors. For instance, TMQ is released into aquatic habitats from tire wear particles, posing a threat to the aquatic ecosystem . Therefore, research is being conducted to design eco-friendly derivatives of TMQ with increased antioxidant activity .

Biochemical Analysis

Biochemical Properties

2,2,4-Trimethyl-1,2-dihydroquinoline has been found to interact with various biomolecules. For instance, a derivative of this compound, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce oxidative stress by its antioxidant activity . This compound interacts with pro-inflammatory cytokines and NF-κB factor mRNA, reducing their levels and thereby alleviating inflammation .

Cellular Effects

The effects of this compound on cells are significant. The compound has been shown to reduce oxidative stress in cells, leading to a decrease in the level of pro-inflammatory cytokine and NF-κB mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to reduce oxidative stress by its antioxidant activity, hence reducing the level of pro-inflammatory cytokine and NF-κB mRNA . This leads to a decrease in the concentration of immunoglobulin G and a reduction in the activity of caspase-8 and caspase-9 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. The compound has been shown to promote the normalization of antioxidant system function in animals treated with acetaminophen . This suggests that the compound may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include the use of Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid as catalysts, which are synthesized by a microwave-assisted hydrothermal method . The reaction is optimized to achieve high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of heterogeneous catalytic systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2,2,4-Trimethylquinoline
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
  • 2,2,4-Trimethyl-1,2-dihydroquinoline derivatives (e.g., Ester, Hydrazide, Oxadiazole, Triazole)

Uniqueness: this compound stands out due to its relatively low price and ease of application. It is also highly effective as an industrial antioxidant, making it a preferred choice in rubber technologies and other industries .

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline
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InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3
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InChI Key

ZNRLMGFXSPUZNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C
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Molecular Formula

C12H15N
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Related CAS

31014-67-2, 26780-96-1
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer
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Record name 2,2,4-Trimethyl-1,2-dihydroquinoline polymer
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DSSTOX Substance ID

DTXSID0025070
Record name 1,2-Dihydro-2,2,4-trimethylquinoline
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Molecular Weight

173.25 g/mol
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Physical Description

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS]
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Boiling Point

491 to 500 °F at 743 mmHg (NTP, 1992)
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Flash Point

214 °F (NTP, 1992), 101 °C
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
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Density

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Color/Form

LIGHT TAN POWDER

CAS No.

147-47-7, 26780-96-1
Record name 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Melting Point

79 to 81 °F (NTP, 1992), 120 °C
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Synthesis routes and methods

Procedure details

This compound was prepared by General Method 2 from compound 9 (200 mg, 0.63 mmol) and 4-bromo-2-cyanothiophene (0.50 g, 2.65 mmol). The crude product was purified by prep. TLC (20×20 cm, 1000 μm, 25% ETOAc:Hexane) to afford 160 mg (91%) of Compound 452 as a yellow oil. Data for Compound 452: Rf 0.50 (silica gel, 25% EtOAc:hex); 1H NMR(400 MHz, CDCl3) 7.79 (s, 1H), 7.46 (s, 1H), 7.20 (s, 1H), 7.16 (d, J=8.3, 1H), 6.46 (d, J=8.3, 1H), 2.03 (s, 3H), 1.31 (s, 6H); IR (film, NaCl) 1159, 1381, 1402, 1449, 1476, 1499, 1609, 1653, 2216, 2915, 3294, 3584.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4-Trimethyl-1,2-dihydroquinoline
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2,2,4-Trimethyl-1,2-dihydroquinoline
Reactant of Route 5
2,2,4-Trimethyl-1,2-dihydroquinoline
Reactant of Route 6
2,2,4-Trimethyl-1,2-dihydroquinoline

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